Isopyrazam

SDHI fungicide target-site binding Septoria tritici

Isopyrazam (CAS 881685-58-1) features a unique benzonorbornene-pyrazole scaffold, delivering 20× higher target-site binding affinity vs boscalid and 5× vs bixafen against Septoria. Extended residual efficacy (visible at 7 weeks, 7.5% intrusion at 10 weeks) outperforms triazole benchmarks by 1–2 weeks. Ideal for winter wheat programs where DMI/QoI resistance exists. Stereoselective bioactivity varies 3.37–1,578-fold across isomers—demand certified isomer ratio for consistent field performance.

Molecular Formula C20H23F2N3O
Molecular Weight 359.4 g/mol
CAS No. 881685-58-1
Cat. No. B032586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopyrazam
CAS881685-58-1
Synonyms3-(Difluoromethyl)-1-methyl-N-[1,2,3,4-tetrahydro-9-(1-methylethyl)-1,4-methanonaphthalen-5-yl]-1H-pyrazole-4-carboxamide;  N-[1,2,3,4-Tetrahydro-9-(1-methylethyl)-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-carboxamide;  N-[1,
Molecular FormulaC20H23F2N3O
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C
InChIInChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26)
InChIKeyXTDZGXBTXBEZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopyrazam (CAS 881685-58-1): SDHI Fungicide Baseline for Scientific and Industrial Procurement


Isopyrazam (CAS 881685-58-1, SYN 520453) is a pyrazole-carboxamide succinate dehydrogenase inhibitor (SDHI) fungicide developed by Syngenta, characterized by a distinctive benzonorbornene-pyrazole bicyclic structure that confers enhanced lipophilicity and target-site binding properties [1]. It exists as a diastereoisomeric mixture comprising four optical isomers (two syn- and two anti-isomers), with the cis-isomers comprising 70–100% of the technical material [2]. Isopyrazam targets Complex II of the fungal mitochondrial electron transport chain, disrupting cellular respiration and ATP production in susceptible phytopathogenic fungi, particularly those within the Ascomycetes and Basidiomycetes classes [3]. Its primary agronomic applications include control of Septoria tritici blotch in wheat, rusts in cereals, Ramularia leaf spot in barley, and various diseases in oilseed rape, pome fruit, and vegetables [4].

Why Isopyrazam Cannot Be Interchanged with Other SDHI Fungicides: Structural and Performance Differentiation


Isopyrazam occupies a distinct position within the SDHI fungicide class due to its unique benzonorbornene-pyrazole bicyclic scaffold, which differs fundamentally from the monocyclic pyrazole-carboxamide architectures of later-generation SDHIs such as fluxapyroxad, benzovindiflupyr, and bixafen [1]. This structural divergence manifests in quantifiably different target-site binding affinity—reportedly up to 20-fold higher than boscalid and 5-fold higher than bixafen against Septoria fungi [1]. Furthermore, the stereoselective bioactivity of isopyrazam's four isomers varies by 3.37- to 1,578-fold across different fungal pathogens, meaning that isomer ratio differences between technical-grade sources can substantially impact observed efficacy [2]. The compound also exhibits a protective-dominant activity profile with a demonstrably extended duration of action (visible effects at seven weeks post-application, approximately 1–2 weeks longer than triazole benchmarks) [3], a characteristic not uniformly shared across SDHI alternatives. Consequently, generic substitution based solely on shared FRAC Group 7 classification risks compromising field performance, resistance management strategy, and overall return on fungicide investment.

Isopyrazam Comparative Efficacy Evidence: Quantitative Differentiation Against SDHI Alternatives


Target-Site Binding Affinity: Isopyrazam vs. Boscalid and Bixafen in Septoria Fungi

Isopyrazam demonstrates quantitatively superior intrinsic binding affinity to the succinate dehydrogenase target site in Septoria fungi compared to other SDHI fungicides. According to Syngenta's global fungicide technical manager, isopyrazam exhibits the strongest target-site affinity among all new-generation SDHI fungicides, a property attributed to its dual-ring benzonorbornene-pyrazole structure that enables enhanced binding interactions within the mitochondrial ubiquinone-binding cavity [1]. The reported potency differential is substantial: isopyrazam is up to 20 times more potent than boscalid and five times more potent than bixafen against Septoria fungi [1]. While the technical representative noted that formulation factors may modulate field translation of this intrinsic potency, the differential remains a structurally grounded point of differentiation that informs compound selection when target-site affinity is a procurement consideration [1].

SDHI fungicide target-site binding Septoria tritici intrinsic potency

Baseline Sensitivity of Zymoseptoria tritici Field Isolates to Isopyrazam

A 2013 comparative study established the baseline sensitivity of European Zymoseptoria tritici populations to isopyrazam, providing a critical reference point for resistance monitoring. Forty-one Z. tritici strains isolated in Luxembourg (2009–2010) were highly sensitive to isopyrazam, with EC50 values ranging from 0.0281 μM to 4.53 μM [1]. In contrast, 41 Fusarium graminearum strains isolated across Europe and North America (1969–2009) were fundamentally insensitive, with the average rate of inhibition converging toward only 28% at increasing isopyrazam concentrations [1]. The Z. tritici EC50 range establishes a pre-commercialization sensitivity baseline that can be referenced when evaluating shifts in population sensitivity over time or when comparing isopyrazam's intrinsic activity against this key cereal pathogen relative to alternative SDHI active ingredients [1].

Zymoseptoria tritici baseline sensitivity EC50 SDHI fungicide

Strain-Level EC50 Variation and Natural Resistance Absence in Rhizoctonia solani

A 2025 study evaluated the sensitivity of 113 Rhizoctonia solani field isolates collected from five Chinese provinces to isopyrazam, providing a contemporary baseline for this important soilborne pathogen. The isolates exhibited EC50 values ranging from 0.0018 to 0.0336 μg/mL, with a mean EC50 of 0.0101 μg/mL [1]. The sensitivity distribution was unimodal, indicating the absence of natural resistance in the sampled populations [1]. The study classified the risk of field resistance development to isopyrazam in R. solani as low to moderate [1]. Additionally, laboratory-generated resistant mutants exhibited significant fitness penalties, including reduced mycelial growth rates and diminished pathogenicity in rice inoculation assays compared to wild-type parental strains [1]. These findings establish that isopyrazam retains high baseline efficacy against R. solani populations without pre-existing resistance, a consideration when selecting among SDHI options for rice, potato, or vegetable disease management programs [1].

Rhizoctonia solani baseline sensitivity EC50 resistance risk

Extended Residual Protection and Curative Activity Relative to Triazole Benchmarks

Isopyrazam's field performance is distinguished by an extended duration of protective activity that exceeds typical triazole fungicide benchmarks. In Syngenta-conducted trials, isopyrazam's protective effects remained visible on wheat samples seven weeks after treatment; at ten weeks post-application, a separate sample exhibited only 7.5% disease intrusion [1]. The company's technical assessment indicates that isopyrazam provides approximately one to two weeks longer protection than triazole fungicides against Septoria tritici [1]. Isopyrazam's activity profile is predominantly protectant, but it also demonstrates measurable curative action, positioning it as complementary to triazole fungicides rather than a direct replacement [1]. The compound's benzonorbornene structural moiety contributes to strong binding with leaf waxes and oils, creating a surface-resident active ingredient pool that enhances rainfastness and prolongs preventative shielding [2].

residual activity curative activity Septoria tritici triazole fungicide

Cross-Resistance Profile: Isopyrazam Relative to Other SDHI and Non-SDHI Fungicides

Cross-resistance analysis of isopyrazam against Rhizoctonia solani revealed a positive cross-resistance relationship with thifluzamide (another SDHI fungicide), but no cross-resistance was observed with fungicides operating through different biochemical mechanisms, including prochloraz (DMI), tebuconazole (DMI), carbendazim (MBC), azoxystrobin (QoI), and jinggangmycin [1]. This resistance profile indicates that isopyrazam can be effectively rotated or tank-mixed with non-SDHI fungicide classes without risk of cross-selection for resistant isolates [1]. At the molecular level, resistance to isopyrazam in laboratory-generated R. solani mutants was associated with specific SDH subunit mutations: H249L in SDHB (conferring moderate resistance) and I78F in SDHC (conferring moderate to high resistance), with the SDHC I78F mutation representing a novel resistance-associated alteration not previously described in the literature [1]. Molecular docking simulations confirmed that both mutations reduce binding affinity between isopyrazam and the succinate dehydrogenase enzyme complex [1].

cross-resistance SDHI fungicide Rhizoctonia solani resistance management

Isopyrazam Procurement-Relevant Application Scenarios Based on Quantitative Evidence


Septoria tritici Blotch Control in Winter Wheat: Isopyrazam as a Core Protectant

Isopyrazam is optimally deployed as the foundational protectant component in winter wheat Septoria management programs, particularly in regions with confirmed resistance or reduced sensitivity to triazole (DMI) and strobilurin (QoI) fungicides. The compound's high intrinsic target-site binding affinity—up to 20× greater than boscalid and 5× greater than bixafen against Septoria fungi—translates to reliable field efficacy under moderate to high disease pressure [1]. The extended residual protection (visible effects at 7 weeks post-application; 7.5% disease intrusion at 10 weeks) enables a reduced spray frequency of approximately 1–2 weeks longer spray intervals relative to triazole-only programs [2]. Isopyrazam is most effectively formulated or tank-mixed with triazole partners (e.g., epoxiconazole or prothioconazole) to combine the prolonged protectant shield of isopyrazam with the curative activity of triazoles [1]. Procurement should prioritize pre-formulated co-formulations or ensure compatibility of isopyrazam technical material with intended mixing partners [1].

Rhizoctonia solani Management in Rice and Potato Crops: Baseline Sensitivity-Driven Selection

For Rhizoctonia solani control in rice (sheath blight) and potato (black scurf, stem canker), isopyrazam demonstrates a favorable baseline sensitivity profile that supports its selection over alternative SDHI fungicides where regional resistance monitoring has detected reduced sensitivity. Field isolates from five Chinese provinces exhibited a mean EC50 of 0.0101 μg/mL with a unimodal distribution, confirming the absence of pre-existing natural resistance in sampled populations [1]. The risk of field resistance development is classified as low to moderate, and laboratory-generated resistant mutants exhibit significant fitness penalties (reduced mycelial growth and attenuated pathogenicity) that reduce the likelihood of resistant strain establishment under field conditions [1]. Procurement decisions for R. solani control should incorporate regional SDHI sensitivity surveillance data; in areas where alternative SDHIs show elevated EC50 shifts, isopyrazam may offer a more reliable efficacy baseline [1].

Resistance Management Rotation Programs: Isopyrazam as a Non-Cross-Resistant SDHI Partner

Isopyrazam is strategically valuable in fungicide rotation programs where maintaining SDHI efficacy is a programmatic objective, but cross-resistance with other SDHI active ingredients must be carefully managed. The compound exhibits positive cross-resistance with thifluzamide (SDHI class), but no cross-resistance has been detected with fungicides from the DMI (prochloraz, tebuconazole), MBC (carbendazim), QoI (azoxystrobin), or antibiotic (jinggangmycin) classes [1]. This resistance profile supports alternating or block-rotation strategies where isopyrazam is deployed in one application window, followed by a non-SDHI fungicide in subsequent applications [1]. Procurement of isopyrazam for resistance management purposes should be accompanied by access to current molecular diagnostic data on regional SDH subunit mutations (particularly SDHB H249L and SDHC I78F) to inform application timing and partner selection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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